4-Chloro-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole
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Overview
Description
4-Chloro-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: Methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the oxetane ring: The oxetane ring can be introduced through nucleophilic substitution reactions involving oxetane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxetane-3-yl-pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.
Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Dechlorinated or demethylated pyrazole derivatives.
Substitution: A variety of substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the oxetane ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the oxetane ring, which may affect its chemical reactivity and biological activity.
3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole: Lacks the chlorine atom, potentially altering its reactivity and applications.
4-Chloro-1-(oxetan-3-yl)-1H-pyrazole: Lacks the methyl groups, which can influence its chemical properties and interactions.
Uniqueness
The combination of the chlorine atom, methyl groups, and oxetane ring in 4-Chloro-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole provides a unique set of chemical properties that can be exploited for various applications
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-1-(oxetan-3-yl)pyrazole |
InChI |
InChI=1S/C8H11ClN2O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4H2,1-2H3 |
InChI Key |
CXYYSENZZLPWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2COC2)C)Cl |
Origin of Product |
United States |
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